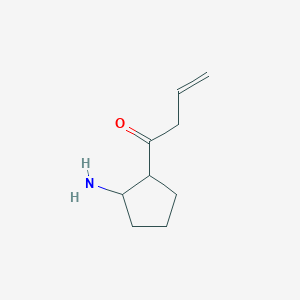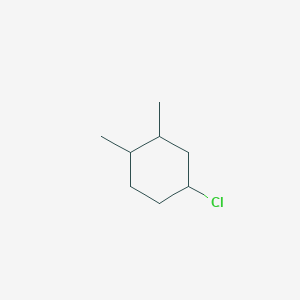
4-Chloro-1,2-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,2-dimethylcyclohexane is a chemical compound with the molecular formula C8H15Cl. It belongs to the class of cycloalkanes and contains a chlorine atom and two methyl groups attached to a cyclohexane ring. The compound’s structure can be visualized as follows:
Structure: CH3−CH2−CH2−CH2−CH2−CH2−CH2−Cl
Métodos De Preparación
Synthetic Routes: The synthesis of 4-chloro-1,2-dimethylcyclohexane typically involves chlorination of 1,2-dimethylcyclohexane. The reaction can be carried out using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2). The mechanism involves electrophilic substitution of a hydrogen atom with chlorine.
Reaction Conditions:Chlorination with Chlorine Gas:
Chlorination with Thionyl Chloride:
Industrial Production: Industrial-scale production of this compound involves optimizing the chlorination process for yield and purity.
Análisis De Reacciones Químicas
4-Chloro-1,2-dimethylcyclohexane can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., hydroxide ion, amine).
Reduction Reactions: Reduction with hydrogen gas (catalyzed by a metal catalyst) can convert the carbonyl group to an alcohol.
Oxidation Reactions: Oxidation of the methyl groups may lead to the formation of ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology and Medicine: Investigated for its potential biological activity (e.g., antimicrobial properties).
Industry: Employed as an intermediate in the production of fine chemicals.
Mecanismo De Acción
The exact mechanism of action for 4-chloro-1,2-dimethylcyclohexane’s effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
4-Chloro-1,2-dimethylcyclohexane can be compared with other chlorinated cyclohexanes, such as 1-chloro-1-methylcyclohexane and 1,1-dichlorocyclohexane. Its unique features lie in the position of the chlorine atom and the presence of two methyl groups.
Propiedades
Fórmula molecular |
C8H15Cl |
|---|---|
Peso molecular |
146.66 g/mol |
Nombre IUPAC |
4-chloro-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C8H15Cl/c1-6-3-4-8(9)5-7(6)2/h6-8H,3-5H2,1-2H3 |
Clave InChI |
GTEAJABXKIWBQR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)
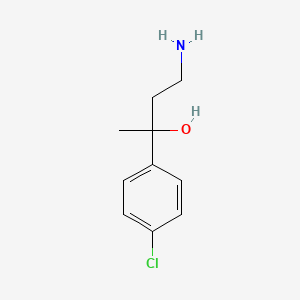
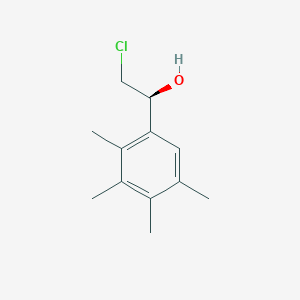

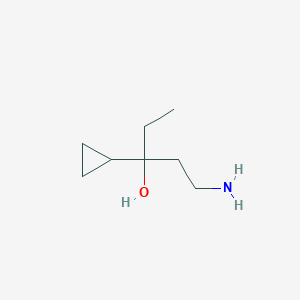
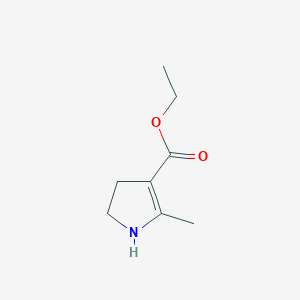
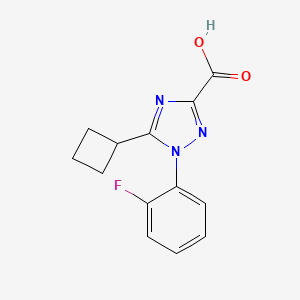
![(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine](/img/structure/B13170149.png)


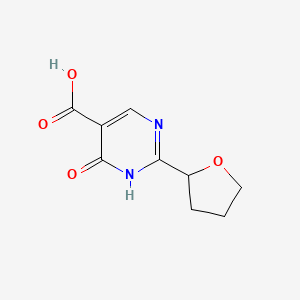
![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
